molecular formula C9H9N3O2 B8245560 [5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol

[5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol

Cat. No. B8245560
M. Wt: 191.19 g/mol
InChI Key: KWLAZEIDKTZKBR-UHFFFAOYSA-N
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Patent
US08513287B2

Procedure details

To a mixture of [5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate (0.39 g) and water (2 mL) was added 5N aqueous sodium hydroxide (0.5 mL) at room temperature and the precipitated solid was filtered to obtain the title compound (0.18 g) as a white solid.
Name
[5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[NH2:7][C:8]1[C:13]([C:14]2[O:18][N:17]=[C:16]([CH2:19][OH:20])[CH:15]=2)=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-].[Na+]>O>[NH2:7][C:8]1[C:13]([C:14]2[O:18][N:17]=[C:16]([CH2:19][OH:20])[CH:15]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
[5-(2-aminopyridin-3-yl)isoxazol-3-yl]methanol oxalate
Quantity
0.39 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.NC1=NC=CC=C1C1=CC(=NO1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1C1=CC(=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.